5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoicacid
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Overview
Description
ADBICA N-pentanoic acid metabolite is a synthetic cannabinoid that has been identified in herbal blends. Its structure includes a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group . This compound is a potential phase 1 metabolite of ADBICA, based on the known metabolism of similar compounds .
Preparation Methods
The preparation of ADBICA N-pentanoic acid metabolite involves synthetic routes that typically include the following steps:
Synthesis of the base compound: The base compound, ADBICA, is synthesized by linking a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group to a 1-pentyl-1H-indole-3-carboxamide base at the amide group.
Metabolite formation: The N-pentanoic acid metabolite is formed as a potential phase 1 metabolite of ADBICA, based on the known metabolism of similar compounds.
Chemical Reactions Analysis
ADBICA N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ADBICA N-pentanoic acid metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Mass Spectrometry: It is used in mass spectrometry for the analysis of synthetic cannabinoids.
Clinical Toxicology and Urine Drug Testing: It is used in testing methods by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology and urine drug testing.
Mechanism of Action
The mechanism of action of ADBICA N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. The base compound, ADBICA, potently activates both cannabinoid receptors (CB1 and CB2), leading to various physiological effects .
Comparison with Similar Compounds
ADBICA N-pentanoic acid metabolite is similar to other synthetic cannabinoids, such as:
ADB-PINACA N-(4-hydroxypentyl) metabolite: An expected phase 1 metabolite of ADB-PINACA, based on the known metabolism of similar compounds.
5-fluoro AKB48 N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite used in forensic and research applications.
The uniqueness of ADBICA N-pentanoic acid metabolite lies in its specific structure and its potential as a phase 1 metabolite of ADBICA .
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.5 |
IUPAC Name |
5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)17(18(21)26)22-19(27)14-12-23(11-7-6-10-16(24)25)15-9-5-4-8-13(14)15/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3,(H2,21,26)(H,22,27)(H,24,25) |
InChI Key |
YFFKBKQHLMKTJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |
Synonyms |
5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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